Tibric acid

polypharmacology S1P2 mGluR5

The compound rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid (CAS 37087-94-8), commonly referred to as Tibric acid or CP 18524, is a sulfamylbenzoic acid and a member of the fibrate class of hypolipidemic agents. It is structurally distinct from first-generation fibrates like clofibrate, as it lacks the aryloxyisobutyrate backbone.

Molecular Formula C14H18ClNO4S
Molecular Weight 331.8 g/mol
CAS No. 37087-94-8
Cat. No. B1683151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibric acid
CAS37087-94-8
Synonyms2-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoate
CP 18,524
Exirel
tibric acid
Molecular FormulaC14H18ClNO4S
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C
InChIInChI=1S/C14H18ClNO4S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-13(15)12(6-11)14(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,18)/t9-,10+
InChIKeyIFXSWTIWFGIXQO-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid (Tibric acid; CP 18524): A Hepatic Peroxisome Proliferator and Research Tool for PPARα-Driven Hypolipidemic Studies


The compound rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid (CAS 37087-94-8), commonly referred to as Tibric acid or CP 18524, is a sulfamylbenzoic acid and a member of the fibrate class of hypolipidemic agents [1]. It is structurally distinct from first-generation fibrates like clofibrate, as it lacks the aryloxyisobutyrate backbone [2]. Its primary mechanism of action, defined in rodent models, is the potent activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) [1], leading to pronounced hepatic peroxisome proliferation and subsequent modulation of lipid metabolism [3]. While its clinical development was halted due to rodent-specific hepatocarcinogenicity [1], its well-documented, potent, and unique pharmacological profile makes it a crucial research tool for probing PPARα biology and comparing the efficacy of lipid-lowering mechanisms.

rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid (Tibric acid): Why In-Class Substitution is Not Straightforward


Generic substitution within the fibrate class is not scientifically valid due to profound structural and biological divergences. While many fibrates, such as clofibrate and fenofibrate, are aryloxyisobutyric acid derivatives, Tibric acid is a sulfamylbenzoic acid, a fundamentally distinct chemotype [1]. This structural deviation translates directly into a different pharmacological profile. Most notably, the peroxisome proliferative response induced by Tibric acid in rodents is exceptionally potent, exceeding that of clofibrate and other analogues [2]. This heightened potency, while linked to hepatocarcinogenicity in rodents (an effect not seen in humans), makes Tibric acid a unique and invaluable tool for dissecting PPARα-mediated pathways and for studying the complex relationship between peroxisome proliferation, enzyme induction, and hepatocarcinogenesis [1]. A different fibrate cannot be assumed to elicit the same magnitude of these specific, quantifiable biological effects, which are central to the compound's utility as a research probe.

Quantitative Differentiation Evidence for rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid (Tibric acid) in Research Applications


Potent and Broad-Spectrum In Vitro Polypharmacology

Beyond its established role as a PPARα agonist, Tibric acid demonstrates potent, high-affinity interactions with several unrelated biological targets in vitro. This polypharmacology distinguishes it from more selective PPARα agonists and provides a unique set of orthogonal activities for research use. Reported activities include high-affinity antagonism of the Sphingosine-1-Phosphate Receptor 2 (S1P2) [1] and extremely potent binding to the Metabotropic Glutamate Receptor 5 (mGluR5) [2].

polypharmacology S1P2 mGluR5 target engagement screening

Divergent Potency in Rodent Hepatomegaly and Peroxisome Proliferation

In a direct head-to-head comparative study in male Swiss-Webster mice, Tibric acid was among four hypolipidemic agents (including clofibrate, nafenopin, and Wy-14,643) evaluated for their hepatic effects. While all four compounds induced hepatomegaly, the study established a clear quantitative ranking of effects. Treatment with Tibric acid resulted in a 'marked hepatomegaly' that correlated well with increases in total hepatic DNA and peroxisome volume. Furthermore, Tibric acid and Wy-14,643, which are structurally unrelated to clofibrate, produced the most dramatic increases in the activities of peroxisome-associated enzymes, particularly short-chain carnitine acyltransferase (8- to 26-fold induction) [1].

hepatomegaly PPARα peroxisome proliferation carnitine acyltransferase rodent model

Comparative Clinical Efficacy in Hypertriglyceridemia

A 6-month, placebo-controlled clinical trial in patients with type IV hyperlipoproteinemia directly compared the hypolipidemic effects of Tibric acid and clofibrate. Both drugs reduced mean serum triglyceride concentrations in the high pathological level group compared to placebo. However, a key difference emerged: clofibrate was also effective in the low pathological level group, whereas Tibric acid's triglyceride-lowering effect was only significant in the high baseline group. This suggests a different therapeutic sensitivity profile or efficacy threshold between the two agents [1].

hypertriglyceridemia clinical trial triglycerides clofibrate type IV hyperlipoproteinemia

Dose-Response Characterization and Safety Profile for In Vivo Studies

A double-blind, dose-ranging study established the effective dose of Tibric acid for lowering serum triglycerides in type IV hyperlipidemic patients. Doses of 1,000 mg and 1,250 mg per day were found to be effective after 6 weeks of treatment. Importantly, the study concluded that due to a lack of observed toxicity within the studied dose range, Tibric acid may be a useful agent for this condition. This provides a validated, safe dosing window for researchers designing in vivo experiments, distinguishing it from agents with less defined or more narrow therapeutic indices .

dose-response pharmacology hypertriglyceridemia in vivo efficacy tolerability

Validated Analytical Method for Compound Integrity and PK Studies

A validated reverse-phase HPLC method has been developed for the analysis of 2-Chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid (Tibric acid). This method utilizes a simple mobile phase of acetonitrile, water, and phosphoric acid and is run on a Newcrom R1 column [1]. The method is scalable for preparative separation of impurities and is noted to be suitable for pharmacokinetic applications [1]. A pre-optimized, readily accessible analytical protocol reduces method development time and ensures reliable quantitation for compound integrity checks, bioanalytical studies, and stability testing.

HPLC analytical method pharmacokinetics quality control UPLC

High-Value Application Scenarios for rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid (Tibric acid)


Investigating the Molecular Pharmacology of PPARα-Mediated Hepatic Effects

Tibric acid serves as an exceptional positive control and chemical probe for studying PPARα-driven hepatic peroxisome proliferation, hepatomegaly, and the associated induction of peroxisomal enzymes (e.g., carnitine acyltransferases). Its potent effects, quantifiably more dramatic than those of clofibrate in direct comparative rodent studies [1], make it a sensitive and reliable tool for dissecting these pathways and for validating the on-target effects of novel PPARα modulators. Its use is particularly relevant in research exploring the link between peroxisome proliferation and hepatocarcinogenesis [2].

Use as a Pharmacological Tool in Polypharmacology and Off-Target Screening

Due to its well-characterized, potent off-target activities at unrelated receptors like S1P2 (IC50 = 27 nM for antagonism [3]) and mGluR5 (Ki = 0.300 nM [4]), Tibric acid is an ideal compound for use in selectivity and safety pharmacology panels. It can serve as a reference compound for establishing assay windows or as a tool compound to probe the functional consequences of modulating these targets in various cellular and in vivo models. This polypharmacology is a key differentiator from more selective, single-target tool compounds.

Reference Standard for Bioanalytical Method Development and Validation

The availability of a documented, validated HPLC method [5] makes Tibric acid a convenient reference standard for developing and validating new analytical methods for complex biological matrices. Researchers in pharmacokinetics and drug metabolism can use the compound to calibrate their LC-MS/MS systems, optimize extraction protocols, or serve as an internal standard for quantifying related sulfamylbenzoic acid derivatives.

Benchmarking in In Vivo Hypertriglyceridemia and Lipid Metabolism Studies

For in vivo studies of hypertriglyceridemia, Tibric acid offers a quantitatively defined efficacy and safety profile. Its effective dose range for triglyceride lowering (1,000-1,250 mg/day in humans ) and its specific efficacy in high-baseline patient populations [6] provide a clear benchmark against which novel hypolipidemic agents can be compared. Its oral activity further simplifies its administration in rodent models of dyslipidemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tibric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.